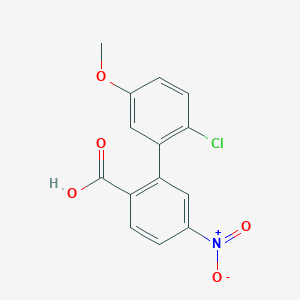
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid (2C5MPA) is a compound that has a wide range of applications in scientific research. It is a nitrobenzoic acid derivative that is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. 2C5MPA is a white powder with a purity of 95%, and has a melting point of 166-168°C. It is soluble in water and chloroform, and is relatively stable in air.
Aplicaciones Científicas De Investigación
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of applications in scientific research. It is used in the synthesis of various organic compounds, as well as in the evaluation of enzyme activity and other biochemical processes. It is also used in the analysis of proteins, lipids, and carbohydrates. Additionally, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be used as a reagent in the synthesis of pharmaceuticals and other compounds.
Mecanismo De Acción
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, including nitroreductases, aldehyde oxidases, and nitroalkane oxidases. These enzymes catalyze the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, and the resulting products can be used for a variety of purposes. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which can be used in the synthesis of pharmaceuticals. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is used in the synthesis of pharmaceuticals and other compounds.
Biochemical and Physiological Effects
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is a substrate for a number of enzymes, and its oxidation can yield a variety of products that have various biochemical and physiological effects. For example, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by nitroreductases yields nitrobenzaldehyde, which is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). Inhibition of COX-2 can lead to anti-inflammatory effects, as well as the inhibition of the formation of reactive oxygen species. Additionally, the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% by aldehyde oxidases yields 2-amino-4-nitrophenol, which is a potent inhibitor of the enzyme aldehyde oxidase. Inhibition of aldehyde oxidase can lead to a decrease in the production of reactive oxygen species, and can also lead to an increase in the production of nitric oxide, which has a variety of physiological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% has a number of advantages for use in lab experiments. It is relatively stable in air, and is soluble in water and chloroform. Additionally, it is relatively easy to synthesize, and its purity of 95% makes it well-suited for use in a variety of experiments. However, 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can be toxic in large doses, and should be handled with care. Additionally, it is important to note that the oxidation of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% can yield a variety of products, some of which may be toxic.
Direcciones Futuras
There are a variety of potential future directions for research involving 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%. For example, further research could be conducted on the biochemical and physiological effects of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% and its oxidation products. Additionally, further research could be conducted on the synthesis of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95%, as well as its use in the synthesis of other compounds. Additionally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the evaluation of enzyme activity and other biochemical processes. Finally, further research could be conducted on the use of 2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% in the analysis of proteins, lipids, and carbohydrates.
Métodos De Síntesis
2-(2-Chloro-5-methoxyphenyl)-4-nitrobenzoic acid, 95% is synthesized through a three-step process. The first step involves the reaction of 5-methoxy-2-chlorobenzoic acid with nitric acid. This reaction yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and nitrous acid. The second step involves the reaction of the nitrous acid with sodium hydroxide, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and sodium nitrite. Finally, the sodium nitrite is reacted with acetic anhydride, which yields 2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid and acetic acid.
Propiedades
IUPAC Name |
2-(2-chloro-5-methoxyphenyl)-4-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO5/c1-21-9-3-5-13(15)12(7-9)11-6-8(16(19)20)2-4-10(11)14(17)18/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGNZBNBRWOVNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691038 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261956-18-6 |
Source


|
| Record name | 2'-Chloro-5'-methoxy-5-nitro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














